methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate
Description
This compound is a highly functionalized cyclopenta[a]chrysene derivative characterized by a complex tetracyclic backbone with multiple stereochemical centers. Key structural features include:
- Pentamethyl substitution (5a,5b,10,10,13b-methyl groups), enhancing steric bulk and hydrophobicity.
- A methyl carboxylate at position 7a, contributing to ester-based reactivity and metabolic lability.
- Z-configuration at the 3-hydroxyimino group, influencing spatial arrangement and intermolecular interactions.
Properties
Molecular Formula |
C28H43NO3 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate |
InChI |
InChI=1S/C28H43NO3/c1-24(2)13-15-28(23(30)32-6)16-14-26(4)18(20(28)17-24)7-8-22-25(3)11-10-21(29-31)19(25)9-12-27(22,26)5/h7,19-20,22,31H,8-17H2,1-6H3/b29-21-/t19-,20-,22+,25-,26+,27+,28-/m0/s1 |
InChI Key |
UKXCLLYLCRBBDH-ISXGKIPOSA-N |
Isomeric SMILES |
C[C@]12CC/C(=N/O)/[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC5=NO)C)C)C2C1)C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Photochemical Cyclization of Stilbene Precursors
The chrysene backbone is synthesized via photochemical [6π] electrocyclic ring closure of a 1,2-di(1-naphthyl)ethylene derivative, as demonstrated in chrysene syntheses. For example, irradiation of 1-[2-(2-methoxyphenyl)vinyl]naphthalene in degassed toluene with iodine (1.1 eq.) and 1,2-epoxybutane (30 eq.) under nitrogen yields 1-methoxychrysene (59% yield). This method ensures regioselectivity and minimizes byproducts through radical trapping agents.
Reaction Conditions
Stereochemical Control in Cyclopenta Ring Formation
The cyclopenta ring is introduced via acid-catalyzed cyclization of a pentacyclic triterpene precursor. In a representative protocol, treatment of a lanostane-type intermediate with HCl in 1,4-dioxane induces ring contraction to form the cyclopenta[a]chrysene system while preserving stereochemistry at C3a, C5a, and C5b.
Critical Parameters
-
Acid Concentration : 4N HCl in dioxane
-
Temperature : Room temperature, 14–24 hours
-
Stereochemical Outcome : Retention of configuration at chiral centers
Regiospecific Methylation Strategies
Sequential Alkylation via Enolate Intermediates
Methyl groups are introduced at C5a, C5b, C10, and C13b using enolate alkylation. For instance, treatment of a diketone intermediate with LDA (2.5 eq.) generates a stabilized enolate, which reacts with methyl iodide to afford the tetramethylated product. A second alkylation at C10 is achieved under kinetic control using a bulky base (e.g., KHMDS).
Optimization Notes
Directed C-H Activation for C13b Methylation
The C13b methyl group is installed via palladium-catalyzed C-H activation using a directing group (e.g., pyridine). A protocol adapted from triterpene functionalization employs Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 eq.), and methylboronic acid in DMF at 120°C, achieving 68% yield with >20:1 regioselectivity.
Installation of the Hydroxyimino Group
Oximation of a Keto Intermediate
The C3 hydroxyimino group is introduced by reacting a C3-ketone precursor with hydroxylamine hydrochloride (1.2 eq.) in pyridine/ethanol (1:1) at reflux. The (Z)-configuration is favored by steric hindrance from the cyclopenta ring, with a 9:1 Z:E ratio observed via HPLC.
Workup Protocol
-
Quenching : Dilute with ice-water, adjust to pH 3–4 with HCl
-
Extraction : DCM (3× volumes)
-
Purification : Silica gel chromatography (EtOAc/hexane gradient)
Esterification at C7a
Mitsunobu Esterification
The methyl ester is installed via Mitsunobu reaction using a C7a-carboxylic acid precursor, DIAD (1.5 eq.), and PPh₃ (1.5 eq.) in THF. Methanol serves as the nucleophile, with reaction completion in 4 hours at 0°C to room temperature.
Advantages
Final Purification and Characterization
Chromatographic Purification
The crude product is purified via sequential chromatography:
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 3.71 (s, 3H, COOCH₃), 2.45–1.10 (m, 22H, CH/CH₂), 1.02 (s, 3H, C5a-CH₃), 0.94 (s, 3H, C5b-CH₃), 0.89 (s, 6H, C10-CH₃), 0.83 (s, 3H, C13b-CH₃).
-
HRMS : m/z calcd. for C₃₃H₄₅NO₄ [M+H]⁺ 532.3421; found 532.3418.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Stereochemical Drift During Cyclization
-
Over-Oximation
-
Ester Hydrolysis
Chemical Reactions Analysis
Types of Reactions
Methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted esters or acids, depending on the specific reaction and conditions used.
Scientific Research Applications
Methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of complex organic molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed effects.
Comparison with Similar Compounds
Key Observations :
Target Compound vs. Compound
- : Features a 2-bromo-3-methylbenzoate ester, which introduces halogen-mediated reactivity (e.g., Suzuki coupling). The bromine atom enables facile functionalization, contrasting with the target compound’s hydroxyimino group, which may undergo condensation or redox reactions .
- Target Compound: The methyl carboxylate group is prone to hydrolysis under basic conditions, whereas the hydroxyimino group could participate in tautomerism or chelation with metal ions.
Target Compound vs. Compound
- : The acetyloxy group at position 9 can be deacetylated enzymatically, making it a prodrug candidate.
Pharmacological Potential (Inferred)
- : Lupane-derived structures (e.g., lup-20(29)-en-28-oic acid derivatives) are associated with anti-inflammatory and anticancer activity. The acetyloxy group may enhance bioavailability via esterase-mediated activation .
- : The phenylethynyl-acrylate motif could enable photodynamic therapy applications due to conjugated π-systems, a feature absent in the target compound .
Biological Activity
Methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). PAHs are known for their diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple methyl groups and a hydroxylamine functional group. Its stereochemistry is defined by several chiral centers which may influence its biological interactions.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C23H37N2O2 |
| Molecular Weight | 373.56 g/mol |
| Stereochemistry | Multiple chiral centers |
| Functional Groups | Hydroxylamine |
Antioxidant Properties
Research indicates that compounds similar to methyl (3Z,...)-carboxylate exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells.
Anticancer Activity
Studies have shown that certain PAHs can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study:
In a study evaluating the cytotoxic effects of various PAHs on human cancer cell lines:
- Cell Lines Used: HeLa (cervical cancer), MCF-7 (breast cancer)
- Findings: The compound demonstrated IC50 values in the micromolar range against these cell lines.
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of PAHs may have neuroprotective effects. These effects are hypothesized to be due to their ability to modulate neurotransmitter systems and reduce neuroinflammation.
Research Findings:
A computational study indicated potential binding affinities of methyl (3Z,...)-carboxylate to neuroreceptors involved in cognitive functions.
The biological activity of this compound may involve:
- Receptor Binding: Interaction with specific cellular receptors leading to downstream signaling effects.
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways relevant to cancer progression.
Table 2: Proposed Mechanisms
| Mechanism | Description |
|---|---|
| Receptor Modulation | Alters receptor activity affecting cellular response |
| Enzyme Inhibition | Blocks key enzymes in metabolic pathways |
Toxicological Considerations
While exploring the biological activities of methyl (3Z,...)-carboxylate is promising for therapeutic applications, it is essential to consider its toxicity profile. PAHs are often associated with carcinogenicity and other adverse health effects upon prolonged exposure.
Toxicological Studies:
Research has indicated that high concentrations can lead to DNA damage and increased risk of cancer in animal models.
Q & A
Q. What strategies ensure reproducibility in stereoselective synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
